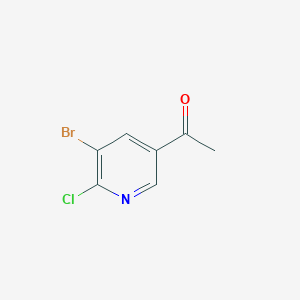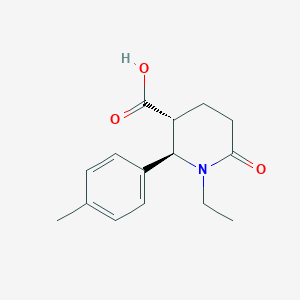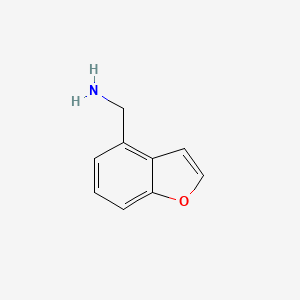
(R)-2-(tert-Butoxycarbonyl)isoindoline-1-carboxylic acid
Overview
Description
(R)-2-(tert-Butoxycarbonyl)isoindoline-1-carboxylic acid, also known as Boc-isoindoline-1-carboxylic acid, is a chemical compound that is widely used in scientific research applications. The compound is a derivative of isoindoline-1-carboxylic acid and is commonly used as a protecting group in peptide synthesis. In
Mechanism of Action
(R)-2-(tert-Butoxycarbonyl)isoindoline-1-carboxylic acidine-1-carboxylic acid does not have a specific mechanism of action as it is used primarily as a protecting group in peptide synthesis. The compound forms a stable covalent bond with the carboxylic acid group of the amino acid residue, protecting it from unwanted reactions during peptide synthesis.
Biochemical and Physiological Effects:
(R)-2-(tert-Butoxycarbonyl)isoindoline-1-carboxylic acidine-1-carboxylic acid does not have any significant biochemical or physiological effects as it is primarily used as a protecting group in peptide synthesis. However, the compound can be toxic if ingested or inhaled and should be handled with care.
Advantages and Limitations for Lab Experiments
(R)-2-(tert-Butoxycarbonyl)isoindoline-1-carboxylic acidine-1-carboxylic acid has several advantages in lab experiments. The compound is stable and easy to handle, making it ideal for use as a protecting group in peptide synthesis. It is also readily available and relatively inexpensive. However, the compound has some limitations. The Boc group can be difficult to remove selectively, leading to unwanted side reactions. Additionally, the compound may interfere with certain biochemical assays or experiments.
Future Directions
There are several future directions for the use of (R)-2-(tert-Butoxycarbonyl)isoindoline-1-carboxylic acidine-1-carboxylic acid in scientific research. One potential application is in the synthesis of complex peptides with multiple amino acid residues. Another potential application is in the development of new protecting groups for amino acid residues. Additionally, the compound may have potential applications in drug delivery or gene therapy. Further research is needed to explore these potential applications.
Conclusion:
(R)-2-(tert-Butoxycarbonyl)isoindoline-1-carboxylic acidine-1-carboxylic acid is a widely used protecting group in peptide synthesis. The compound is stable and easy to handle, making it ideal for use in lab experiments. While it does not have a specific mechanism of action or significant biochemical or physiological effects, it has several advantages and limitations for lab experiments. There are also several potential future directions for the use of (R)-2-(tert-Butoxycarbonyl)isoindoline-1-carboxylic acidine-1-carboxylic acid in scientific research.
Scientific Research Applications
(R)-2-(tert-Butoxycarbonyl)isoindoline-1-carboxylic acidine-1-carboxylic acid is widely used in scientific research applications, particularly in peptide synthesis. The compound is used as a protecting group for the carboxylic acid group in peptide synthesis. The Boc group can be removed selectively using an acid, allowing for the synthesis of complex peptides with multiple amino acid residues.
properties
IUPAC Name |
(1R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-dihydroisoindole-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-8-9-6-4-5-7-10(9)11(15)12(16)17/h4-7,11H,8H2,1-3H3,(H,16,17)/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMCBMREDOQCDU-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2C1C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2[C@@H]1C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(tert-Butoxycarbonyl)isoindoline-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![9-Methyl-2,9-diazaspiro[5.5]undecane](/img/structure/B3090478.png)
![3h-Imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3090491.png)

![Ethyl 2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate](/img/structure/B3090501.png)


![(R)-N-[1-(3-Fluorophenyl)ethyl]methylamine](/img/structure/B3090529.png)
![2-{[(6-{[(2-Carboxycyclohexyl)carbonyl]amino}hexyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3090532.png)
